(R)-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
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Overview
Description
®-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is a complex organic compound with a unique structure that includes bromine, chlorine, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine typically involves multiple steps, starting from commercially available precursors. The process often includes halogenation, cyclization, and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of halogen groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with proteins, enzymes, and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicinal chemistry, ®-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine has potential applications as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its halogenated structure makes it a candidate for applications in electronics and materials science.
Mechanism of Action
The mechanism of action of ®-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms may play a role in its binding affinity and specificity. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated aromatic compounds with piperidine rings, such as:
- 3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
- 3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Uniqueness
What sets ®-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine apart is its specific stereochemistry and the presence of multiple halogen atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H19Br2ClN2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(2R)-6,15-dibromo-13-chloro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C19H19Br2ClN2/c20-14-7-13-2-1-12-8-15(22)9-16(21)17(12)18(19(13)24-10-14)11-3-5-23-6-4-11/h7-11,18,23H,1-6H2/t18-/m1/s1 |
InChI Key |
OIPRWQHOCYCEBQ-GOSISDBHSA-N |
Isomeric SMILES |
C1CNCCC1[C@@H]2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl |
Canonical SMILES |
C1CNCCC1C2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl |
Origin of Product |
United States |
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